molecular formula C16H17ClN2O4S B6395446 5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid CAS No. 1261913-63-6

5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid

Cat. No.: B6395446
CAS No.: 1261913-63-6
M. Wt: 368.8 g/mol
InChI Key: ICZNGEYMIMYXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid typically involves multiple steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 4-t-Butylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Introduction of the Chlorine Atom: The next step involves the chlorination of the isonicotinic acid derivative using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step is the coupling of the sulfonamide intermediate with the chlorinated isonicotinic acid derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation Products: Oxidized forms of the compound with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms of the compound with fewer oxygen-containing functional groups.

Scientific Research Applications

5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study protein-ligand interactions.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamide group can interact with active sites of enzymes, while the aromatic rings can participate in π-π interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-t-Butylsulfonylphenyl-2-chloroisonicotinic acid
  • 5-(4-Methylsulfamoylphenyl)-2-chloroisonicotinic acid
  • 5-(4-t-Butylsulfamoylphenyl)-3-chloroisonicotinic acid

Uniqueness

5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid is unique due to the presence of both the sulfonamide and carboxylic acid groups, which can provide distinct chemical reactivity and biological activity. The t-butyl group also adds steric bulk, which can influence the compound’s interactions with molecular targets and its overall stability.

Properties

IUPAC Name

5-[4-(tert-butylsulfamoyl)phenyl]-2-chloropyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-16(2,3)19-24(22,23)11-6-4-10(5-7-11)13-9-18-14(17)8-12(13)15(20)21/h4-9,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZNGEYMIMYXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.